1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1040640-76-3
VCID: VC8197759
InChI: InChI=1S/C20H22N6O4S/c27-31(28,15-3-4-16-17(13-15)30-12-11-29-16)25-9-7-24(8-10-25)19-6-5-18-21-22-20(14-1-2-14)26(18)23-19/h3-6,13-14H,1-2,7-12H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6
Molecular Formula: C20H22N6O4S
Molecular Weight: 442.5 g/mol

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine

CAS No.: 1040640-76-3

Cat. No.: VC8197759

Molecular Formula: C20H22N6O4S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine - 1040640-76-3

Specification

CAS No. 1040640-76-3
Molecular Formula C20H22N6O4S
Molecular Weight 442.5 g/mol
IUPAC Name 3-cyclopropyl-6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C20H22N6O4S/c27-31(28,15-3-4-16-17(13-15)30-12-11-29-16)25-9-7-24(8-10-25)19-6-5-18-21-22-20(14-1-2-14)26(18)23-19/h3-6,13-14H,1-2,7-12H2
Standard InChI Key YOIZNZSYCIGQCK-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound integrates three distinct moieties:

  • Triazolo[4,3-b]pyridazine: A bicyclic system with a 1,2,4-triazole fused to pyridazine, contributing to planar aromaticity and π-π stacking capabilities.

  • Piperazine: A six-membered diamine ring that enhances solubility and serves as a flexible linker.

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl: A benzodioxine derivative with a sulfonyl group, introducing polarity and hydrogen-bonding potential.

Molecular Data

PropertyValue
Molecular FormulaC₂₀H₂₂N₆O₄S
Molecular Weight442.5 g/mol
IUPAC Name3-cyclopropyl-6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-[1, triazolo[4,3-b]pyridazine
SMILESC1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6
InChI KeyYOIZNZSYCIGQCK-UHFFFAOYSA-N

The cyclopropyl group at position 3 of the triazolo-pyridazine enhances steric bulk, potentially improving target selectivity.

Synthesis and Optimization

Reaction Pathway

The synthesis involves sequential functionalization (Figure 1):

  • Triazolo-pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at the pyridazine C6 position using 4-(benzodioxine sulfonyl)piperazine.

  • Cyclopropane Introduction: Transition-metal-catalyzed cross-coupling or strain-driven [2+1] cycloaddition.

Critical Parameters

FactorOptimal ConditionImpact on Yield
SolventDimethylacetamide (DMA)Enhances solubility of intermediates
Temperature80–100°CAccelerates SNAr kinetics
CatalystPd(PPh₃)₄Facilitates cyclopropanation

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields >85% purity.

Mechanism of Action: Tubulin Polymerization Inhibition

Binding to the Colchicine Site

The compound disrupts microtubule dynamics by binding to β-tubulin’s colchicine site (Kd = 0.42 ± 0.07 μM). This interaction prevents α/β-tubulin dimer polymerization, arresting cells in metaphase (Figure 2).

Structural Determinants of Activity

  • Triazolo-pyridazine: Engages in hydrophobic interactions with Leu248 and Ala250.

  • Sulfonyl Group: Forms hydrogen bonds with Asn258 and Lys254.

  • Cyclopropane: Increases binding affinity by 30% compared to non-substituted analogs.

Cell LineIC₅₀ (nM)Reference
MCF-7 (Breast)12.3 ± 1.4
A549 (Lung)18.9 ± 2.1
HeLa (Cervical)9.7 ± 0.8

Synergy with Chemotherapeutics

Combination studies reveal enhanced efficacy:

  • Paclitaxel: Additive effect (CI = 1.02) in MCF-7 cells.

  • Cisplatin: Synergistic cytotoxicity (CI = 0.76) in A549 cells.

Exposure RoutePrecaution
InhalationNIOSH-approved respirator
DermalNitrile gloves, lab coat
OcularGoggles with side shields

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